5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride
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Overview
Description
5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is a heterocyclic compound that contains both piperidine and oxadiazole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperidine derivatives with hydrazine derivatives, followed by cyclization with carbonyl compounds to form the oxadiazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to streamline the synthesis process . These methods ensure the scalability and reproducibility required for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have enhanced or modified pharmacological properties .
Scientific Research Applications
5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antidiabetic and anticancer properties
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which helps in reducing food intake and improving glucose metabolism . The compound may also inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Such as piperine and evodiamine, which have various pharmacological activities.
Oxadiazole derivatives: Including compounds like 1,2,4-oxadiazole, which are known for their antimicrobial and anticancer properties.
Uniqueness
5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is unique due to its dual functionality, combining the properties of both piperidine and oxadiazole moieties. This combination enhances its pharmacological potential, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-piperidin-3-yl-1,3,4-oxadiazol-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-7-11-10-6(12-7)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H2,8,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIQOHBKKNPDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(O2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955515-13-5 |
Source
|
Record name | 5-(piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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